2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid
Description
This compound is a benzoic acid derivative with a unique hydrazino-carbonyl bridge linked to a 4-fluorophenyl group. Its structure consists of:
- A benzene ring substituted with a carboxylic acid group at the ortho position (relative to the hydrazino-carbonyl moiety).
- A hydrazine (-NH-NH-) group connected to a carbonyl (C=O) group, which is further attached to a 4-fluorophenyl ring.
The hydrazino-carbonyl bridge may confer chelating properties or serve as a pharmacophore in biological systems .
Properties
IUPAC Name |
2-[(4-fluoroanilino)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSYLGKHYETHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of hydrazine derivatives, may exhibit various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F N3O3
- Molecular Weight : 299.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydrazine moiety often plays a crucial role in the inhibition of various biological pathways. The proposed mechanisms include:
- Enzyme Inhibition : Compounds with hydrazine groups can inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The presence of fluorine in the structure may enhance the compound's interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:
- Study Findings : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM, suggesting moderate potency against tumor cells.
- Mechanism : The antitumor effect is hypothesized to result from the induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Case Study : In vitro testing against Gram-positive and Gram-negative bacteria revealed that it possesses a minimum inhibitory concentration (MIC) ranging from 15 to 62.5 µg/mL.
- Comparison with Standard Drugs : When compared to standard antibiotics such as ciprofloxacin, the compound showed comparable effectiveness against certain bacterial strains.
Data Summary
Case Studies
-
Antitumor Efficacy in Animal Models
- A study involving xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis indicated increased apoptosis in tumor tissues.
-
Antimicrobial Activity Assessment
- Clinical isolates of Staphylococcus aureus and Escherichia coli were tested, showing that the compound effectively inhibited growth, supporting its potential use as an alternative antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
- 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid (): Structure: Biphenyl system with a hydroxyl (-OH) group at position 4 and a carboxylic acid (-COOH) at position 3. Key Differences: Lacks the hydrazino-carbonyl bridge but shares the fluorophenyl moiety. Applications: Used as a synthetic intermediate in pharmaceuticals due to its biphenyl scaffold .
- 3-[(2E)-2-[[1-(4-Carboxyphenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methylene]hydrazino]benzoic Acid (): Structure: Contains a pyrazole ring fused with a 4-fluorophenyl group and a hydrazino-benzoic acid moiety. Key Differences: The pyrazole heterocycle introduces rigidity and aromaticity, which may improve metabolic stability compared to the hydrazino-carbonyl bridge in the target compound. Biological Activity: Demonstrated antimicrobial properties in studies, suggesting the pyrazole-hydrazine system could enhance bioactivity .
Functional Group Variations
- Benzoic Acid, 4-(Hydrazinylsulfonyl)- (): Structure: Features a sulfonyl (-SO2-) group instead of the carbonyl in the hydrazino bridge.
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) (): Structure: A phenolic acid with a propenoic acid chain. Key Differences: The catechol (dihydroxyphenyl) group confers strong antioxidant activity, absent in the target compound. However, both share carboxylic acid functionality, enabling similar solubility profiles .
Q & A
Q. What are the common synthesis routes for 2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid, and how do their yields and purity compare?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated coupling reactions. A typical approach involves reacting 4-fluorophenylhydrazine with a substituted benzoyl chloride derivative under anhydrous conditions. Evidence suggests that solvent choice (e.g., DMF vs. THF) and temperature control (0–5°C for exothermic steps) significantly impact yield (60–85%) and purity (>95%) . Challenges include side reactions from competing nucleophiles, necessitating purification via recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the hydrazine-carboxyl linkage (δ 8.2–9.1 ppm for aromatic protons) and fluorine coupling patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times validated against reference standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 315.08 [M+H]+) .
Q. How does the fluorine substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : The 4-fluorophenyl group enhances thermal stability due to fluorine’s electron-withdrawing effects, reducing decomposition at temperatures <150°C. However, hygroscopicity necessitates storage in anhydrous environments (e.g., desiccators with silica gel) to prevent hydrolysis of the hydrazine-carboxyl bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC50 values) may arise from assay conditions (pH, solvent) or impurities. To address this:
- Reproduce assays under standardized protocols (e.g., PBS buffer, DMSO ≤0.1% v/v).
- Characterize batch-specific impurities via LC-MS to rule out confounding byproducts .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies minimize side reactions during synthesis when introducing electron-withdrawing groups like fluorine?
- Methodological Answer :
- Stepwise Coupling : Isolate intermediates (e.g., 4-fluorophenylhydrazine) before carboxylation to reduce competing reactions .
- Protective Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during hydrazine conjugation .
- Low-Temperature Reactions : Maintain −10°C to suppress electrophilic aromatic substitution byproducts .
Q. What computational approaches predict this compound’s interactions with cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the compound’s binding to COX-2’s active site (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with inhibitory activity .
Q. How do structural features of this compound inform its potential in material science applications?
- Methodological Answer : The rigid biphenyl core and fluorine’s hydrophobicity make it suitable for:
- Polymer Additives : Improve thermal stability in polyesters (Tg increase by 15–20°C observed in analogs) .
- Coating Materials : Fluorine enhances water repellency; test via contact angle measurements (θ > 110° suggests applicability) .
- Self-Assembled Monolayers (SAMs) : Carboxylic acid anchors to metal surfaces (Au, Ag) for sensor applications; validate via AFM topography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
